molecular formula C11H12N2O2 B8653811 Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate

Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B8653811
M. Wt: 204.22 g/mol
InChI Key: KUQROBGDBBQZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The ethyl ester derivative is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid,2-methyl-,ethyl ester can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and esterification. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The cyclization step can be facilitated by heating the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods often focus on scalability and reproducibility, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid,2-methyl-,ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • Imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
  • Imidazo[1,2-a]pyridine-4-carboxylic acid propyl ester

Uniqueness

Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group and the ethyl ester moiety can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-10-12-8(2)7-13(9)10/h4-7H,3H2,1-2H3

InChI Key

KUQROBGDBBQZFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC(=CN21)C

Origin of Product

United States

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